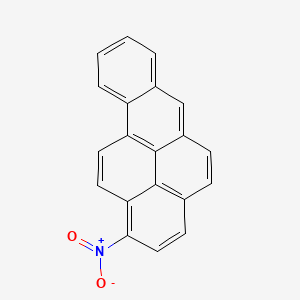

1-Nitrobenzo(a)pyrene

描述

属性

CAS 编号 |

70021-42-0 |

|---|---|

分子式 |

C20H11NO2 |

分子量 |

297.3 g/mol |

IUPAC 名称 |

1-nitrobenzo[a]pyrene |

InChI |

InChI=1S/C20H11NO2/c22-21(23)18-10-7-12-5-6-14-11-13-3-1-2-4-15(13)16-8-9-17(18)19(12)20(14)16/h1-11H |

InChI 键 |

ICKISBPYFVBVQG-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=C(C=C5)[N+](=O)[O-])C=C3 |

规范 SMILES |

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=C(C=C5)[N+](=O)[O-])C=C3 |

颜色/形态 |

Orange crystals |

密度 |

1.30 at 25 °C (est) |

熔点 |

250-250.5 °C |

其他CAS编号 |

70021-99-7 70021-42-0 |

溶解度 |

In water, 9.3X10-4 mg/L at 25 °C (est) |

同义词 |

1-NBaP 1-nitrobenzo(a)pyrene |

蒸汽压力 |

1.1X10-10 mm Hg at 25 °C (est) |

产品来源 |

United States |

科学研究应用

Environmental Remediation

Soil Remediation Techniques

1-Nitrobenzo(a)pyrene has been studied extensively for its removal from contaminated soils. Various methods, including biological, physical, and chemical treatments, have been evaluated for their efficacy in degrading or removing this compound:

- Sorption Techniques : Activated carbon has shown significant promise in sorbing this compound from contaminated soils. In a study, it was found that activated carbon could remove approximately 88.1% of this compound within 16 hours . This method is favored due to its cost-effectiveness and simplicity.

- Bioremediation : Biological methods involving microorganisms capable of degrading nitro-PAHs are being researched. These methods aim to utilize natural processes to detoxify contaminated environments, thereby reducing human exposure risks .

Toxicological Studies

Mutagenicity and Carcinogenicity

this compound is recognized as a potent mutagen and carcinogen. Research has demonstrated its ability to induce mutations in various biological models:

- Mutagenesis in Bacterial Strains : Studies have shown that this compound acts as a mutagen for Salmonella tester strains, indicating its potential to cause genetic mutations .

- Carcinogenic Potential in Animal Models : Research involving F344/DuCrj rats indicated that exposure to this compound resulted in significant tumor formation, further supporting its classification as a carcinogen . In another study, it was observed that while this compound did not induce skin tumors in mice, it did lead to lung tumors under specific conditions .

Analytical Methods

Detection and Quantification

The analysis of this compound in environmental samples is crucial for assessing exposure levels and risks. Various analytical techniques have been developed:

- Mass Spectrometry : Advanced techniques such as negative ion atmospheric pressure ionization mass spectrometry have been employed to detect trace amounts of this compound with high sensitivity (detection limit as low as 0.5 pg ) .

- Chemical Ionization Techniques : These methods enhance the detection capabilities for nitroarenes, allowing for detailed analysis of environmental samples contaminated with this compound .

Case Studies

相似化合物的比较

Comparison with Similar Nitro-PAHs

Structural Isomers: 1-, 3-, and 6-Nitrobenzo[a]pyrene

The positional isomers of nitro-BaP (1-NBaP, 3-NBaP, and 6-NBaP) differ in the location of the nitro group on the aromatic rings (Table 1). These structural differences significantly influence their chemical reactivity, metabolic pathways, and biological activity.

Table 1: Structural and Spectral Characteristics

Mutagenicity and Metabolic Activation

Table 2: Mutagenic Activity in Salmonella typhimurium Strains

- 1-NBaP: Requires nitroreduction to 1-amino-BaP and subsequent O-acetylation for mutagenic activation. Its K-region dihydrodiol metabolite (1-nitro-BaP trans-4,5-dihydrodiol) is exceptionally potent (~300 revertants/µg) .

- 3-NBaP : Exhibits direct-acting mutagenicity (4,600 revertants/µg) without S9 activation, likely due to efficient nitroreduction to reactive intermediates .

- 6-NBaP : Shows weak mutagenicity in TA98 and negligible activity in mammalian cells, possibly due to steric hindrance from the bay-region nitro group .

Metabolic Pathways

- 1-NBaP: Aerobic metabolism by rat liver microsomes yields 7,8- and 9,10-dihydrodiols, while hypoxic conditions produce 1-amino-BaP . Epoxidation at the K-region (4,5-oxide) followed by hydrolysis to dihydrodiols enhances mutagenicity .

- 3-NBaP : Undergoes regioselective oxidation at the 7,8- and 9,10-positions, forming bay-region diol-epoxides that bind DNA .

准备方法

Nitration Reaction

THBaP is nitrated using sodium nitrate (NaNO₃) in a mixture of trifluoroacetic acid (TFA) and acetic anhydride at ambient temperature. This reaction selectively introduces a nitro group at the 1-position of the tetrahydro derivative. The choice of TFA as a solvent enhances electrophilic nitration by stabilizing the nitronium ion (NO₂⁺), while acetic anhydride acts as a dehydrating agent to drive the reaction forward.

Reaction Conditions:

-

Reagents: THBaP, NaNO₃, TFA, acetic anhydride.

-

Temperature: 20–25°C (ambient).

-

Duration: 24–48 hours.

The nitration yields a mixture of 1-, 3-, and 6-nitro-THBaP isomers, which are separated via column chromatography using silica gel and a non-polar eluent (e.g., hexane/ethyl acetate).

Dehydrogenation to this compound

The isolated 1-nitro-THBaP undergoes dehydrogenation using 2,3-dichloro-4,5-dicyano-1,6-benzoquinone (DDQ) in an inert solvent such as benzene or toluene. DDQ, a strong oxidizing agent, removes four hydrogen atoms from the tetrahydro rings, restoring the aromatic structure of benzo(a)pyrene.

Optimization Notes:

-

DDQ Stoichiometry: A 2:1 molar ratio of DDQ to 1-nitro-THBaP ensures complete dehydrogenation.

-

Yield: This step typically achieves >90% conversion to 1-NBaP.

Direct Nitration of Benzo(a)pyrene

An alternative approach involves the direct nitration of benzo(a)pyrene (BaP), though this method produces 1-NBaP as a minor product alongside other isomers.

Reaction Protocol

BaP is treated with a nitrating agent, such as nitric acid (HNO₃) in sulfuric acid (H₂SO₄), under controlled conditions. The electrophilic substitution favors nitro-group addition at the 6-position due to steric and electronic factors, with 1- and 3-nitro isomers forming in smaller quantities.

Challenges:

-

Isomer Separation: The crude product requires extensive chromatography to isolate 1-NBaP, resulting in low overall yields (<10%).

-

Regioselectivity: The 1-position is less accessible due to steric hindrance from adjacent aromatic rings.

Comparative Analysis of Synthetic Methods

The table below contrasts the two primary methods for 1-NBaP synthesis:

Purification and Characterization

Chromatographic Separation

Both synthetic routes necessitate chromatographic purification to isolate 1-NBaP. High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection (254 nm) is commonly employed. The elution order of nitro-BaP isomers follows: 6-nitro > 1-nitro > 3-nitro, enabling precise fraction collection.

Spectral Validation

Synthesized 1-NBaP is characterized using:

-

UV-Vis Spectroscopy: Absorbance maxima at 290 nm (nitroaromatic transition) and 365 nm (aromatic π→π* transition).

-

Mass Spectrometry (MS): Molecular ion peak at m/z 297.3 [M]⁺, consistent with the molecular formula C₂₀H₁₁NO₂.

-

Nuclear Magnetic Resonance (NMR):

Environmental and Industrial Considerations

While laboratory synthesis dominates 1-NBaP production, environmental formation occurs via incomplete combustion of organic materials (e.g., diesel exhaust, cigarette smoke), where BaP reacts with atmospheric NOₓ species . Industrial-scale synthesis remains limited due to the compound’s toxicity and regulatory restrictions.

常见问题

Q. What analytical methods are recommended for structural characterization of 1-nitrobenzo(a)pyrene?

- Methodological Answer : Use high-resolution NMR (e.g., 500 MHz H NMR in CDCl) to confirm nitro group positioning and aromatic proton environments. GC/MS with optimized elution profiles is critical for isomer differentiation (e.g., distinguishing 1-nitro from 3- or 6-nitro isomers). Reference spectral libraries and validate against published NMR data (e.g., Fig. 6 in ) .

Q. How should researchers design toxicity assays for this compound?

- Methodological Answer : Employ bacterial mutagenicity tests (e.g., Ames assay) with metabolic activation systems (e.g., rat liver microsomes) to assess nitro-reduction pathways. Dose-response curves should span 1 µg/plate to 5 mg/L, as lower doses may underestimate mutagenic potency . Include positive controls like benzo[a]pyrene for comparative analysis.

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) to avoid inhalation of NO fumes generated during thermal decomposition. Store samples at ≤6°C in inert atmospheres to prevent degradation. Mutagenicity data require Biosafety Level 2 (BSL-2) containment .

Advanced Research Questions

Q. How does the nitro group position influence metabolic activation and mutagenicity in benzo(a)pyrene derivatives?

- Methodological Answer : Compare regioselective metabolism using liver microsomes (rat or human) and monitor dihydrodiol-epoxide adduct formation via HPLC/fluorescence detection. For this compound, prioritize analysis of K-region dihydrodiols, which exhibit higher mutagenic activity than other isomers . Computational models (e.g., DFT) can predict reactive sites but require validation with experimental adduct profiles .

Q. What experimental strategies resolve contradictions in isomer-specific mutagenicity data?

- Methodological Answer : Standardize metabolic activation conditions (e.g., S9 fraction concentration, NADPH cofactors) to minimize variability. Cross-validate findings using orthogonal assays: e.g., compare Ames assay results with in vitro DNA adduct quantification (e.g., P-postlabeling). Note that this compound’s mutagenicity in Salmonella strain TA98 is 10-fold higher than 3-nitro isomers under identical conditions .

Q. How can computational chemistry enhance understanding of this compound’s reactivity?

- Methodological Answer : Apply DFT/B3LYP/6-311G** methods to calculate heat of formation, HOMO-LUMO gaps, and nitro group conformation effects. Compare computed stability trends (e.g., 1-nitro > 4-nitro > 2-nitro positional isomers) with experimental mutagenicity rankings. Validate with crystallographic data (e.g., CCDC 1876881 for analogous compounds) .

Q. What are best practices for synthesizing and purifying this compound?

- Methodological Answer : Nitrate benzo(a)pyrene using HNO/HSO at 0°C, followed by silica gel chromatography (eluent: hexane/ethyl acetate). Monitor reaction progress via TLC and confirm purity (>95%) by GC-MS. Avoid photodegradation by storing intermediates in amber vials .

Q. How do DNA adduct profiles of this compound inform carcinogenicity mechanisms?

- Methodological Answer : Isolate DNA adducts using enzymatic hydrolysis (e.g., micrococcal nuclease) and characterize via LC-MS/MS. Focus on dG-N-adducts, which are predominant in lung and liver tissues. Compare adduct persistence with tumor incidence in rodent models .

Data Interpretation and Research Design

Q. How should researchers address gaps in ecotoxicological data for this compound?

- Methodological Answer : Use read-across approaches with structurally related PAHs (e.g., benzo[a]pyrene) to estimate acute/chronic values for aquatic species. Prioritize testing in Daphnia magna due to data gaps, and apply quantitative structure-activity relationship (QSAR) models for risk extrapolation .

Q. What frameworks ensure rigor in formulating research questions on nitro-PAHs?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design. For example, a study comparing this compound’s metabolic pathways across species must justify novelty (e.g., human vs. rodent microsomes) and relevance to environmental health .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。